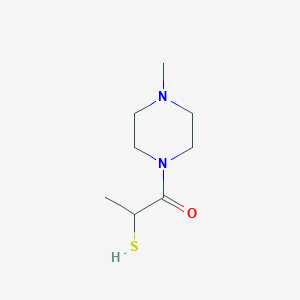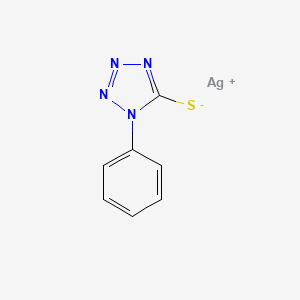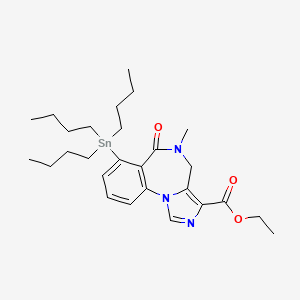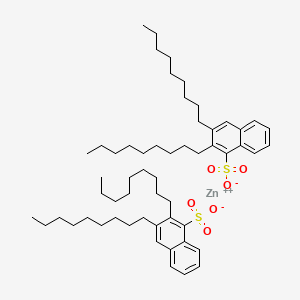
Zinc bis(dinonylnaphthalenesulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc bis(dinonylnaphthalenesulfonate) is a chemical compound with the molecular formula C56H86O6S2Zn. It is a zinc salt of dinonylnaphthalenesulfonic acid and is known for its use as a corrosion inhibitor and surfactant. This compound is characterized by its oil-soluble properties, making it effective in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of zinc bis(dinonylnaphthalenesulfonate) involves the reaction of dinonylnaphthalene with concentrated sulfuric acid to produce dinonylnaphthalenesulfonic acid. This intermediate is then reacted with zinc oxide to form the final product . The reaction conditions typically include controlled temperatures and the use of nonpolar solvents to facilitate the process.
Industrial Production Methods
Industrial production of zinc bis(dinonylnaphthalenesulfonate) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. Solvent extraction and purification techniques are employed to remove by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc bis(dinonylnaphthalenesulfonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonate derivatives.
Substitution: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substitution reagents such as alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various sulfonate derivatives and substituted naphthalene compounds. These products have applications in different industrial processes .
Applications De Recherche Scientifique
Zinc bis(dinonylnaphthalenesulfonate) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of zinc bis(dinonylnaphthalenesulfonate) involves its ability to form a protective layer on metal surfaces, preventing corrosion. The compound interacts with the metal surface through its sulfonate groups, forming a stable complex that inhibits oxidation and rust formation . Additionally, its surfactant properties enable it to reduce surface tension and enhance the solubility of hydrophobic compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zinc dinonylnaphthalenesulfonate
- Calcium dinonylnaphthalenesulfonate
- Barium dinonylnaphthalenesulfonate
Uniqueness
Zinc bis(dinonylnaphthalenesulfonate) is unique due to its specific molecular structure, which provides superior corrosion inhibition properties compared to its calcium and barium counterparts. Its oil-soluble nature and ability to form stable complexes with metal surfaces make it particularly effective in industrial applications .
Propriétés
Numéro CAS |
28016-00-4 |
|---|---|
Formule moléculaire |
C56H86O6S2Zn |
Poids moléculaire |
984.8 g/mol |
Nom IUPAC |
zinc;2,3-di(nonyl)naphthalene-1-sulfonate |
InChI |
InChI=1S/2C28H44O3S.Zn/c2*1-3-5-7-9-11-13-15-19-24-23-25-20-17-18-22-27(25)28(32(29,30)31)26(24)21-16-14-12-10-8-6-4-2;/h2*17-18,20,22-23H,3-16,19,21H2,1-2H3,(H,29,30,31);/q;;+2/p-2 |
Clé InChI |
COGHWIKGZJHSAG-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-].CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-].[Zn+2] |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Isocyanatobenzo[c][1,2,5]oxadiazole](/img/structure/B13742949.png)
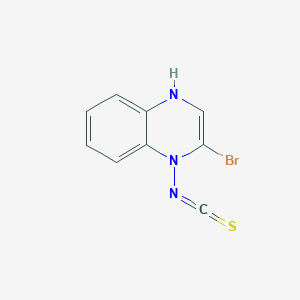
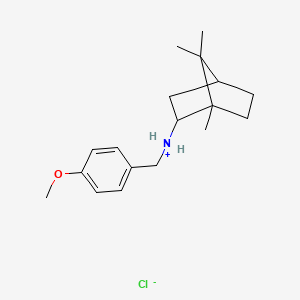
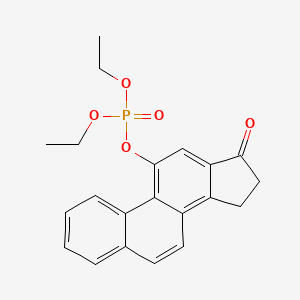
![1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-4-iodobut-3-en-1-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13742983.png)
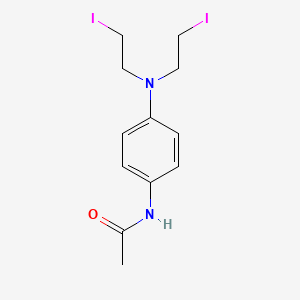
![9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-](/img/structure/B13742995.png)
![2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy-](/img/structure/B13742999.png)
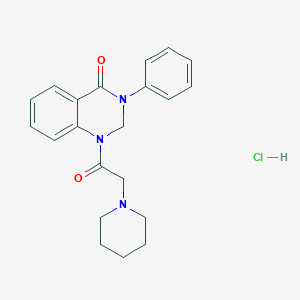
![(2R,3R,4R,5R,6R)-2-[[(2R,3S,4S,6R)-3,4-dihydroxy-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B13743011.png)
